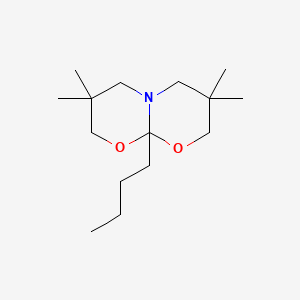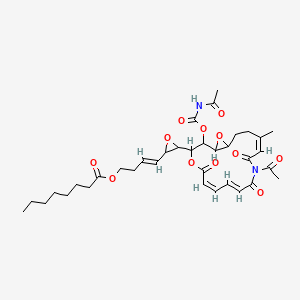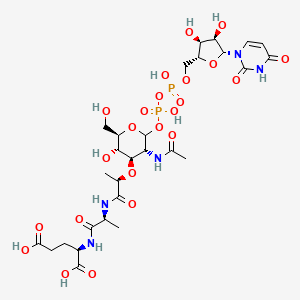
Polygonocinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polygonocinol is a natural product found in Polygonum maritimum with data available.
Wissenschaftliche Forschungsanwendungen
1. Traditional Uses and Pharmacology
Polygonum multiflorum, traditionally known as Heshouwu in Chinese, has been a subject of interest for its traditional uses and pharmacological potential. This plant is known for hair-blacking, liver and kidney-tonifying, and anti-aging effects. Recent research has identified over 100 chemical compounds in Polygonum multiflorum, including stilbenes and flavonoids. These compounds contribute to its diverse pharmacological activities, such as anti-aging, anti-cancer, and anti-inflammatory effects, as well as immunomodulation and neuroprotection. However, studies also highlight the risk of hepatotoxicity and nephrotoxicity associated with its use (Lin et al., 2014).
2. Ethnopharmacology and Phytochemistry
The genus Polygonatum, to which Polygonum multiflorum belongs, has been used traditionally in various regions such as China, India, and Japan. Research has identified several chemical constituents in these plants, including steroidal saponins, triterpenoid saponins, and polysaccharides. These components are responsible for a range of pharmacological effects, including anti-aging, anti-diabetic, and anticancer activities. The genus has also been noted for its low toxicity after processing (Zhao et al., 2018).
3. Evolutionary Research Trend
The Polygonatum species have seen a transformation in their use, from traditional medicines to functional foods. This shift is due to the recognition of the valuable functional ingredients in these plants. Current research trends focus on bioactive compounds, extraction methods, and the biological activities of these plants. The review also underscores the challenges and limitations in Polygonatum research, emphasizing the need for more comprehensive studies to expand its applications in the food and health industries (Li et al., 2021).
4. Pharmacology and Potential Application
Polygonum cuspidatum, another species in the Polygonaceae family, is known for its wide range of pharmacological effects, including anti-inflammation, anti-cancer, and liver protection. Studies have identified over 67 compounds in this plant, including quinones and stilbenes. It is used in traditional Chinese medicine for various treatments, including hyperlipidemia and infections. However, there is a need for more systematic research to understand its pharmacological effects and molecular mechanisms (Peng et al., 2013).
5. Anti-Angiogenic and Anti-Tumor Potentials
Polygonum hydropiper, used traditionally as an anti-cancer agent, has been studied for its anti-angiogenic and anti-tumor potentials. Different solvent extracts and isolated saponins from this plant have shown significant activity in these areas. The study demonstrates the plant's potential as a source of therapeutic agents against cancer (Ayaz et al., 2016).
Eigenschaften
Produktname |
Polygonocinol |
|---|---|
Molekularformel |
C26H46O2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-methyl-5-nonadecylbenzene-1,3-diol |
InChI |
InChI=1S/C26H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-25(27)23(2)26(28)22-24/h21-22,27-28H,3-20H2,1-2H3 |
InChI-Schlüssel |
GBHKLFZDHYFGKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC(=C(C(=C1)O)C)O |
Synonyme |
2-methyl-5-nonadecylresorcinol polygonocinol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



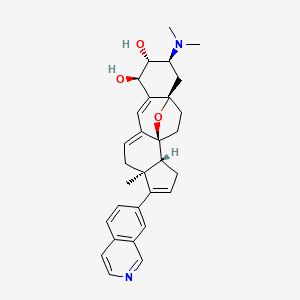
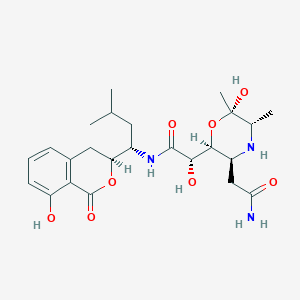
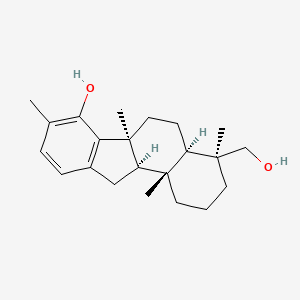
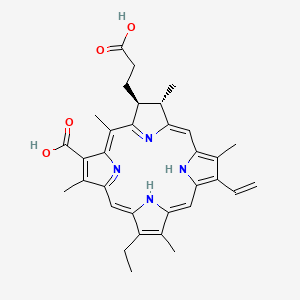
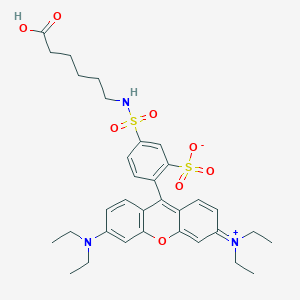
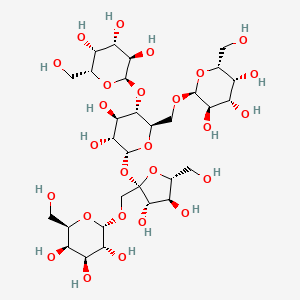
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)
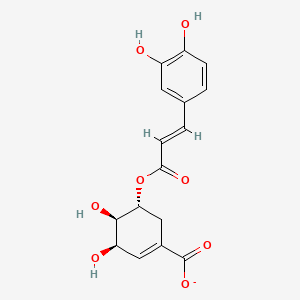
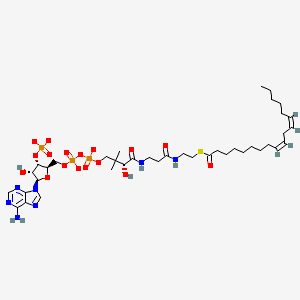
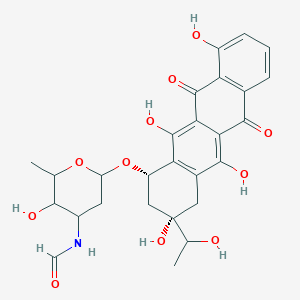
![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)
